molecular formula C24H27N5O2 B3205253 N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1040642-34-9

N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3205253
CAS No.: 1040642-34-9
M. Wt: 417.5 g/mol
InChI Key: CIICOVDYJDFLQI-UHFFFAOYSA-N
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Description

N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridazine ring, and an ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that the molecular interactions of similar derivatized conjugates have been studied using docking , which suggests that these compounds may interact with their targets in a specific manner to exert their effects.

Biochemical Pathways

Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis.

Pharmacokinetics

The cytotoxicity of similar compounds has been evaluated on hek-293 (human embryonic kidney) cells , suggesting that these compounds may have favorable bioavailability and toxicity profiles.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound may have a potent inhibitory effect on the growth of this bacterium.

Action Environment

The performance of similar compounds has been found to improve with the amount of the compound but reduce somewhat with temperature . This suggests that the compound’s action may be influenced by factors such as concentration and temperature.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridazine derivatives, such as:

Uniqueness

N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-21-10-8-20(9-11-21)22-12-13-23(27-26-22)28-14-16-29(17-15-28)24(30)25-18-19-6-4-3-5-7-19/h3-13H,2,14-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIICOVDYJDFLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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